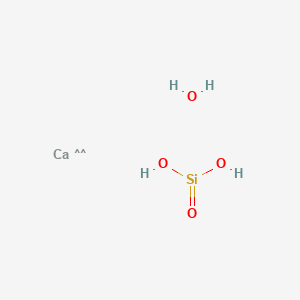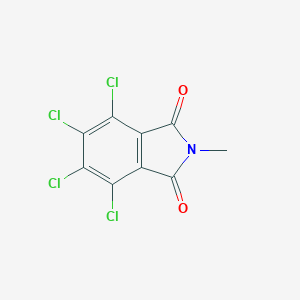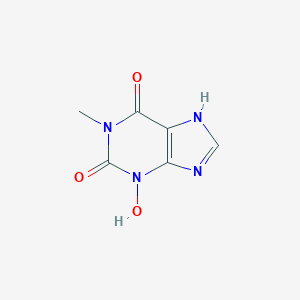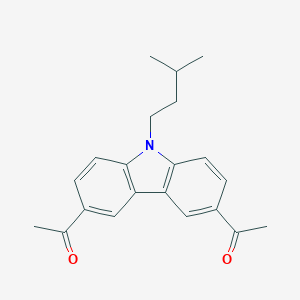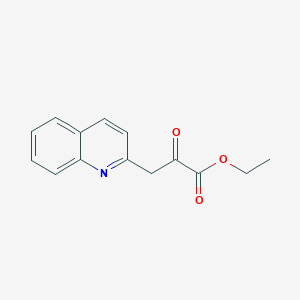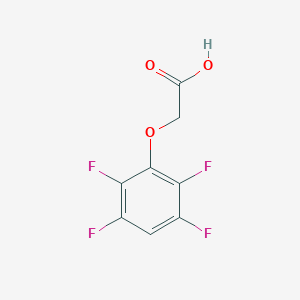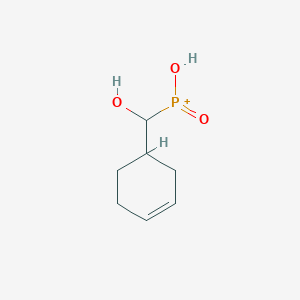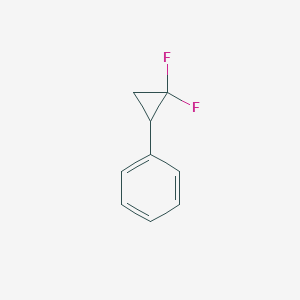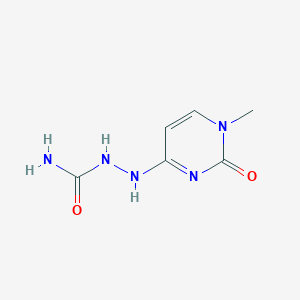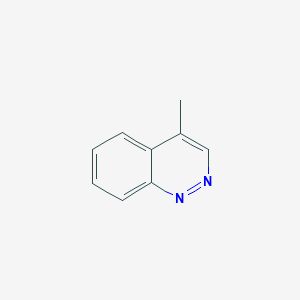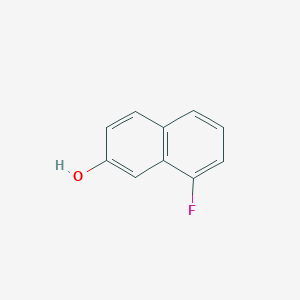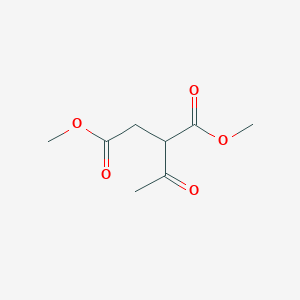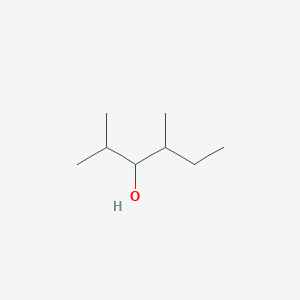
Flavensomycinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flavensomycinic acid is a natural product that belongs to the family of flavonoids. This compound has been isolated from the fermentation broth of Streptomyces sp. and has been found to possess various biological activities. In recent years, flavensomycinic acid has attracted a lot of attention due to its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of flavensomycinic acid is not fully understood. However, several studies have suggested that it exerts its biological activities by modulating various signaling pathways. For instance, flavensomycinic acid has been found to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. It has also been found to activate the JNK/p38 MAPK signaling pathway, which is involved in apoptosis.
Biochemische Und Physiologische Effekte
Flavensomycinic acid has been found to possess various biochemical and physiological effects. For instance, it has been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress. It has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using flavensomycinic acid in lab experiments is its potential as a therapeutic agent for various diseases. However, there are several limitations to its use in lab experiments. For instance, its complex structure makes its synthesis challenging and time-consuming. Moreover, its low solubility in water makes it difficult to use in in vitro experiments.
Zukünftige Richtungen
There are several future directions for the research on flavensomycinic acid. One of the major directions is to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Another direction is to investigate its mechanism of action in more detail. Moreover, there is a need to develop more efficient methods for its synthesis to facilitate its use in lab experiments.
Conclusion:
In conclusion, flavensomycinic acid is a natural product that possesses various biological activities. Its potential as a therapeutic agent for various diseases has attracted a lot of attention in recent years. However, more research is needed to fully understand its mechanism of action and to develop more efficient methods for its synthesis.
Synthesemethoden
The synthesis of flavensomycinic acid is a challenging task due to its complex structure. However, several methods have been developed for its synthesis. The most commonly used method involves the use of Streptomyces sp. fermentation broth, which is then subjected to various purification steps to isolate flavensomycinic acid. Another method involves the use of chemical synthesis, which is a more time-consuming and expensive process.
Wissenschaftliche Forschungsanwendungen
Flavensomycinic acid has been found to possess various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Several studies have reported the potential of flavensomycinic acid as a therapeutic agent for various diseases. For instance, flavensomycinic acid has been found to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to possess antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
CAS-Nummer |
14670-20-3 |
|---|---|
Produktname |
Flavensomycinic acid |
Molekularformel |
C10H11NO5 |
Molekulargewicht |
225.2 g/mol |
IUPAC-Name |
methyl (E)-4-[(2,5-dioxocyclopentyl)amino]-4-oxobut-2-enoate |
InChI |
InChI=1S/C10H11NO5/c1-16-9(15)5-4-8(14)11-10-6(12)2-3-7(10)13/h4-5,10H,2-3H2,1H3,(H,11,14)/b5-4+ |
InChI-Schlüssel |
NKFPNPQGHAOUET-SNAWJCMRSA-N |
Isomerische SMILES |
COC(=O)/C=C/C(=O)NC1C(=O)CCC1=O |
SMILES |
COC(=O)C=CC(=O)NC1C(=O)CCC1=O |
Kanonische SMILES |
COC(=O)C=CC(=O)NC1C(=O)CCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



